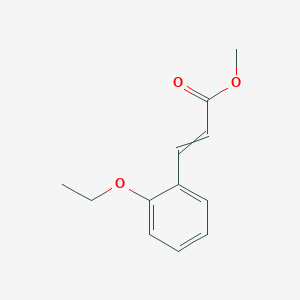

Methyl 3-(2-ethoxyphenyl)prop-2-enoate

Description

Methyl 3-(2-ethoxyphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a prop-2-enoate backbone substituted with a 2-ethoxyphenyl group at the β-position. The ethoxy group at the ortho position of the phenyl ring distinguishes it from compounds with methoxy, nitro, or cyano substituents, influencing electronic and steric effects critical to reactivity and applications in organic synthesis or pharmaceuticals .

Properties

CAS No. |

923955-22-0 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 3-(2-ethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H14O3/c1-3-15-11-7-5-4-6-10(11)8-9-12(13)14-2/h4-9H,3H2,1-2H3 |

InChI Key |

FWRKTDPPCXCWGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The reaction proceeds via enolate formation from methyl acetoacetate under basic conditions. The enolate attacks the carbonyl carbon of 2-ethoxybenzaldehyde, forming a β-hydroxy ester intermediate. Subsequent acid-catalyzed dehydration yields the α,β-unsaturated ester.

Reagents and Conditions:

- Base Catalysts: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or piperidine.

- Solvents: Ethanol, methanol, or dimethylformamide (DMF).

- Temperature: Reflux conditions (60–80°C) for 4–6 hours.

Optimization Insights:

- Catalyst Selection: Piperidine affords higher yields (75–85%) compared to inorganic bases due to milder reaction conditions and reduced side reactions.

- Solvent Effects: Polar aprotic solvents like DMF enhance enolate stability, while protic solvents (e.g., ethanol) favor dehydration.

Table 1: Claisen-Schmidt Condensation Parameters

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | 78 | 5 | 82 |

| NaOH | DMF | 80 | 6 | 68 |

| KOH | Methanol | 65 | 4 | 71 |

Esterification of 3-(2-Ethoxyphenyl)prop-2-enoic Acid

Direct esterification of 3-(2-ethoxyphenyl)prop-2-enoic acid with methanol offers an alternative pathway, particularly suitable for laboratory-scale synthesis.

Acid-Catalyzed Esterification

The reaction employs Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) to protonate the carboxylic acid, facilitating nucleophilic attack by methanol.

Reagents and Conditions:

- Catalysts: Concentrated H₂SO₄ (5 mol%), p-toluenesulfonic acid (PTSA, 3 mol%).

- Solvent: Excess methanol acts as both reactant and solvent.

- Temperature: Reflux (65°C) for 8–12 hours.

Key Considerations:

- Water Removal: Use of molecular sieves or Dean-Stark apparatus improves yields by shifting equilibrium toward ester formation.

- Side Reactions: Prolonged heating may induce transesterification or dehydration.

Table 2: Esterification Reaction Outcomes

| Catalyst | Methanol (equiv) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 10 | 10 | 78 |

| PTSA | 15 | 8 | 85 |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields. This method is advantageous for both Claisen-Schmidt and esterification routes.

Claisen-Schmidt Under Microwave Conditions

Protocol:

Esterification via Microwave

Protocol:

- 3-(2-ethoxyphenyl)prop-2-enoic acid (1.0 equiv), methanol (15 equiv), PTSA (0.05 equiv).

- Microwave irradiation (120 W, 80°C) for 30 minutes.

- Yield: 91%.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability, often employing continuous-flow reactors.

Continuous-Flow Claisen-Schmidt

Setup:

Reactive Distillation for Esterification

Process:

- Integration of reaction and separation in a single column.

- Advantages: Reduced energy consumption, higher purity (99.5%).

Purification and Characterization

Purification Techniques:

- Distillation: Fractional distillation under reduced pressure (bp 120–125°C at 5 mmHg).

- Chromatography: Silica gel column chromatography with ethyl acetate/hexane (1:4).

Characterization Data:

- ¹H NMR (CDCl₃): δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), 3.78 (s, 3H, COOCH₃), 4.08 (q, J=7.0 Hz, 2H, OCH₂), 6.35 (d, J=15.8 Hz, 1H, CH=), 7.25–7.45 (m, 4H, Ar-H), 7.72 (d, J=15.8 Hz, 1H, CH=COO).

- IR (KBr): 1715 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O).

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Claisen-Schmidt | 75–85 | 4–6 h | High |

| Acid-Catalyzed Esterif. | 78–85 | 8–12 h | Moderate |

| Microwave Claisen | 89 | 20 min | Lab-scale |

| Continuous-Flow | 94 | 15 min | Industrial |

Challenges and Mitigation Strategies

- Isomerization: The α,β-unsaturated ester may undergo cis-trans isomerization. Use of anhydrous conditions and inert atmospheres minimizes this.

- By-Products: Dimethyl acetoacetate self-condensation can occur. Stoichiometric control and catalyst optimization reduce such side reactions.

Emerging Methodologies

- Enzymatic Esterification: Lipase-catalyzed reactions under mild conditions (30°C, pH 7.0) show promise for eco-friendly synthesis, though yields remain suboptimal (50–60%).

- Photocatalytic Approaches: Visible-light-mediated decarboxylative coupling is under investigation for step-economical synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-(2-ethoxyphenyl)prop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction of this compound can yield alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products:

Oxidation: 3-(2-ethoxyphenyl)prop-2-enoic acid or 3-(2-ethoxyphenyl)prop-2-enal.

Reduction: 3-(2-ethoxyphenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Methyl 3-(2-ethoxyphenyl)prop-2-enoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It serves as a model substrate for investigating ester hydrolysis and related biochemical processes.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceutical agents. The compound’s structure allows for modifications that can lead to bioactive derivatives with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals. Its ester functionality contributes to its utility in various formulations.

Mechanism of Action

The mechanism of action of methyl 3-(2-ethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets, depending on its application. For instance, in enzymatic reactions, the ester bond is hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The compound’s reactivity is influenced by the electronic effects of the ethoxy group and the conjugated double bond.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Key Observations:

- Substituent Effects : The 2-ethoxy group in the target compound likely imparts moderate electron-donating effects compared to the strongly electron-withdrawing nitro group in the 4-nitro analog . This difference affects reactivity in Michael additions or Diels-Alder reactions.

- Ester Group : Methyl esters (vs. ethyl) generally exhibit slightly higher reactivity in hydrolysis due to reduced steric bulk.

- Cyanosubstituted Analogs: Compounds like Ethyl (E)-2-cyano-3-(4-methoxyphenyl)-prop-2-enoate show enhanced electrophilicity, making them suitable for constructing pyridine or pyrimidine derivatives .

Crystallographic and Conformational Analysis

- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate: Exhibits a syn-periplanar conformation across the C=C bond (torsion angle = 3.2°), favoring planar geometries conducive to π-π interactions . Similar conformations are expected for the target compound, though the ortho-ethoxy group may introduce slight distortions.

- Validation Tools : Programs like SHELXL and ORTEP-3 are widely used for refining and visualizing such structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.